molecular formula C10H20N2 B13325524 (R)-3-Azaspiro[5.5]undecan-8-amine

(R)-3-Azaspiro[5.5]undecan-8-amine

Cat. No.: B13325524
M. Wt: 168.28 g/mol
InChI Key: LZSHVUBAEDZSNM-SECBINFHSA-N
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Description

(R)-3-Azaspiro[5.5]undecan-8-amine is a chiral spirocyclic amine featuring a nitrogen atom at the bridgehead of two fused cyclohexane rings. Its stereochemistry at position 8 (R-configuration) is critical for its biological activity and molecular interactions. The spirocyclic framework imparts structural rigidity, influencing conformational preferences and binding to biological targets. This compound serves as a versatile scaffold in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors and enzymes .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(10R)-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m1/s1

InChI Key

LZSHVUBAEDZSNM-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](CC2(C1)CCNCC2)N

Canonical SMILES

C1CC(CC2(C1)CCNCC2)N

Origin of Product

United States

Preparation Methods

Cyclization from Amine Precursors and Cyclic Ketones

  • The common approach involves nucleophilic attack of an amine on a cyclic ketone or an activated derivative, followed by intramolecular cyclization to form the spiro center.
  • Acidic or basic catalysis facilitates ring closure.
  • This method allows for the introduction of the amine functionality at the 8-position of the spirocyclic system.

Conjugate Addition/Dipolar Cycloaddition Cascade

A sophisticated stereoselective synthetic route involves a tandem conjugate addition and dipolar cycloaddition cascade:

  • Starting from oximes of substituted cyclohexanones and dienes such as 2,3-bis(phenylsulfonyl)-1,3-butadiene.
  • The oxime undergoes conjugate addition to the diene forming a transient nitrone intermediate.
  • This nitrone then undergoes an intramolecular 1,3-dipolar cycloaddition yielding a bicyclic isoxazolidine intermediate.
  • Subsequent reductive cleavage of the nitrogen-oxygen bond (e.g., using sodium amalgam) furnishes the azaspiro[5.5]undecane core.
  • Further stereoselective functionalization (e.g., conjugate addition of organocuprates) can be performed to install substituents with control over stereochemistry.

This method has been validated in the total synthesis of related alkaloids such as perhydrohistrionicotoxin and its derivatives, demonstrating high stereocontrol and efficiency.

Detailed Preparation Methods with Experimental Highlights

Step Reaction Type Starting Material Key Conditions Outcome / Notes
1 Conjugate Addition 2-Butyl-3-(methoxymethoxy)cyclohexanone oxime Reaction with 2,3-bis(phenylsulfonyl)-1,3-butadiene Formation of bicyclic isoxazolidine cycloadduct in high yield
2 Reductive Cleavage Isoxazolidine cycloadduct 5% Na/Hg reduction Cleavage of N–O bond to yield azaspiro[5.5]undecane
3 Stereoselective Conjugate Addition Dihydropyridin-4(1H)-one intermediate n-Pentyl cuprate addition Installation of substituents with axial attack preference due to A(1,3)-strain
4 Final Steps Azaspirocycle intermediate Multiple steps (5) Conversion to target compound (R)-3-Azaspiro[5.5]undecan-8-amine or analogs

This cascade approach enables the construction of the spirocyclic amine with excellent stereochemical fidelity and has been extensively characterized by NMR and X-ray crystallography.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Stereochemical Control
Cyclization of amine + cyclic ketone Straightforward, uses readily available materials May require harsh conditions; stereocontrol can be challenging Moderate to good Moderate, depends on conditions
Conjugate addition/dipolar cycloaddition cascade High stereoselectivity; versatile for analog synthesis Multi-step; requires specialized reagents High (often >70%) Excellent, confirmed by X-ray
Other methods (e.g., Mannich reaction, radical cyclizations) Potential for diversity in substitution Less documented for this specific compound Variable Variable

Research Findings and Optimization Notes

  • The stereochemistry at the spiro center is predominantly controlled by steric and electronic factors such as A(1,3)-strain in intermediates, favoring axial attack during conjugate additions.
  • Reductive cleavage of the isoxazolidine intermediate is a critical step; sodium amalgam (Na/Hg) is effective but alternatives like catalytic hydrogenation have been explored.
  • The choice of protecting groups (e.g., methoxymethoxy on oximes) can influence yield and selectivity.
  • The synthetic route is amenable to scale-up and modification for analog synthesis, making it valuable for medicinal chemistry applications.
  • Biological activity studies correlate the stereochemical purity and substitution pattern of (R)-3-Azaspiro[5.5]undecan-8-amine derivatives with their efficacy as enzyme inhibitors or receptor modulators.

Summary Table of Key Synthetic Routes

Reference Method Description Key Reagents Stereochemical Outcome Yield Range Notes
Smolecule (2024) Cyclization of amine precursors with cyclic ketones Acid/base catalysis (R)-configuration obtained by chiral precursors or resolution Moderate to good Common commercial synthesis route
J. Org. Chem. 2008 Conjugate addition/dipolar cycloaddition cascade Oximes, 2,3-bis(phenylsulfonyl)-1,3-butadiene, Na/Hg High stereocontrol, confirmed by X-ray High (>70%) Used in total synthesis of alkaloids

Chemical Reactions Analysis

Types of Reactions

®-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

(R)-3-Azaspiro[5.5]undecan-8-amine is a spirocyclic amine compound with a unique structure featuring a spiro junction connecting two cyclic moieties. It belongs to the class of azaspiro compounds, known for their potential biological activities and applications in medicinal chemistry. Research indicates that (R)-3-Azaspiro[5.5]undecan-8-amine exhibits significant biological activity, particularly in drug discovery, and has been investigated for its potential as a bioactive molecule with applications in treating various diseases, including cancer and neurological disorders.

(R)-3-Azaspiro[5.5]undecan-8-amine Synthesis and Chemical Reactions
The synthesis of (R)-3-Azaspiro[5.5]undecan-8-amine generally involves cyclization reactions starting from suitable amine precursors and cyclic ketones under acidic or basic conditions. Common methods include reacting amine precursors with cyclic ketones. This compound can undergo various chemical transformations, including yielding oxo derivatives and substituted spirocyclic compounds, depending on the specific reagents and conditions employed in the reaction processes.

Similar Compounds
Several compounds share structural similarities with (R)-3-Azaspiro[5.5]undecan-8-amine:

Compound NameStructural FeaturesUnique Properties
Spiro[5.5]undecan-1-amineContains a similar spirocyclic frameworkLacks the nitrogen atom in the ring
1,4,9-Triazaspiro[5.5]undecan-2-oneIncorporates additional nitrogen atomsPotentially different biological activity
3-Oxaspiro[5.5]undecan-9-amineContains an oxygen atom instead of nitrogenAlters reactivity and interaction profiles

(R)-3-Azaspiro[5.5]undecan-8-amine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinctive chemical reactivity and biological activity compared to these similar compounds. Its structural characteristics enable it to interact with biological targets uniquely, making it a subject of interest in medicinal chemistry research.

Scientific Research Applications
(R)-3-Azaspiro[5.5]undecan-8-amine has diverse applications across various fields. Studies investigating the interactions of (R)-3-Azaspiro[5.5]undecan-8-amine with biological macromolecules are crucial for understanding its mechanism of action. Binding affinity assays and NMR spectroscopy have been employed to characterize its interactions with target proteins, revealing insights into its potential efficacy as a therapeutic agent. Such studies are essential for elucidating how this compound modulates cellular processes.
Spiro-piperidine-azaspiro[5,5]undecane analogs have been synthesized and tested as inhibitors of the influenza A/M2 protein . A novel compound, spiran amine 8, is a potent inhibitor of the L26F and V27A amantadine-resistant mutants of the A/M2 protein . Further research has shown that spiran amine 8 efficiently inhibits the activity of A/M2 wt channels and of A/M2-V27A mutants, with IC50 values of 12.6 μM and 84.9 μM respectively .

3-Azaspiro[5,5]undecane hydrochloride has shown an IC50 as low as 0.92 ± 0.11 μM against AM2 . Subsequent nucleophilic substitution of 2-methylthio-2-imidazoline with this compound furnished the model compound BL-1743 . Reductive amination of this compound with different aldehydes using NaBH(OAc)3/HCO2H in dichloroethane gave compounds with yields of 65% to 95% .

Mechanism of Action

The mechanism of action of ®-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(R)-3-Azaspiro[5.5]undecan-8-amine C10H20N2 168.28 None (parent structure)
3-(1-Methyl-1H-pyrazol-4-yl)-N-(2,2,2-trifluoroethyl)-1-oxa-4-azaspiro[5.5]undecan-8-amine C15H23F3N4O 333.19 Trifluoroethyl, pyrazole
9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-9-ene C16H20ClN 261.79 Chlorophenyl, double bond
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C19H26N2O 298.43 Phenyl, cyclopropyl

Q & A

Q. What are the established synthetic routes for (R)-3-Azaspiro[5.5]undecan-8-amine?

The compound is typically synthesized via reductive amination using iSnAP resin, aldehydes, and amines under optimized conditions. For example, 3-(1-methyl-1H-pyrazol-4-yl)-N-(2,2,2-trifluoroethyl)-1-oxa-4-azaspiro[5.5]undecan-8-amine was synthesized by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethylamine and iSnAP resin, yielding 22% NMR purity after purification . Automated flow chemistry systems have also been employed for similar spirocyclic amines, enhancing reproducibility and scalability .

Q. How is stereochemical integrity maintained during synthesis?

Chiral resolution techniques, such as chiral chromatography or enantioselective catalysis, are critical. For example, the (R)-configuration of related spirocyclic amines is preserved using chiral auxiliaries or catalysts during key cyclization steps. Structural confirmation via ¹H/¹³C NMR and mass spectrometry ensures stereochemical fidelity .

Q. What analytical methods validate the structural identity of (R)-3-Azaspiro[5.5]undecan-8-amine?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ring connectivity and substituent positions (e.g., spirocyclic proton environments at δ 2.8–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., molecular ion at m/z 333.1897 for C₁₅H₂₃F₃N₄O) verifies molecular formula .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Inquiries

Q. How can reaction yields be improved for spirocyclic amine syntheses?

Yield optimization strategies include:

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions .
  • Reagent Stoichiometry : Adjusting aldehyde:amine ratios to 1:1.2 to drive reductive amination .
  • Flow Chemistry : Continuous flow systems enhance mixing and reduce reaction times, achieving >90% conversion in some cases .

Q. What computational approaches predict the biological targets of (R)-3-Azaspiro[5.5]undecan-8-amine?

  • Molecular Docking : Models suggest interactions with CNS receptors (e.g., serotonin or dopamine receptors) due to the spirocyclic nitrogen’s lone pair .
  • QSAR Studies : Correlate substituent effects (e.g., trifluoromethyl groups) with activity trends in neurotransmitter modulation .

Q. How can contradictory receptor-binding data be resolved?

Contradictions arise from assay variability (e.g., cell-based vs. in vivo models). Mitigation strategies include:

  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled analogs) with functional cAMP assays .
  • Structural Studies : Co-crystallization with target proteins (e.g., glycoprotein IIb-IIIa) clarifies binding modes .

Q. What structural analogs of (R)-3-Azaspiro[5.5]undecan-8-amine show divergent pharmacological profiles?

AnalogStructural ModificationBiological Activity DifferenceReference
3-Azaspiro[5.5]undec-8-eneDouble bond at C8-C9Reduced CNS penetration
9-Benzyl-1-oxa-9-azaspiro[5.5]undecaneBenzyl substitution at N9Enhanced σ-receptor affinity

Methodological Considerations

Q. How are spirocyclic intermediates purified to minimize diastereomeric contamination?

  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates diastereomers .
  • Crystallization : Solvent-dependent recrystallization (e.g., ethyl acetate/hexane) enriches enantiomeric purity .

Q. What strategies mitigate instability of (R)-3-Azaspiro[5.5]undecan-8-amine in aqueous solutions?

  • Lyophilization : Freeze-drying amine salts (e.g., hydrochloride) improves shelf life .
  • Buffered Formulations : Use phosphate buffers (pH 7.4) to prevent hydrolysis of the spirocyclic ring .

Data Contradiction Analysis

Q. Why do in vitro and in vivo potency data sometimes conflict?

Discrepancies may stem from:

  • Metabolic Instability : Rapid hepatic clearance reduces in vivo efficacy despite high in vitro affinity .
  • Blood-Brain Barrier (BBB) Penetration : LogP adjustments (e.g., <3) improve CNS bioavailability .

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